PEG12-SATA is a valuable tool for attaching PEG chains to biomolecules. The NHS ester group reacts with primary amines on the biomolecule, forming an amide bond and linking the PEG spacer. This conjugation process can enhance several properties of the biomolecule, including:
The thiol group revealed after deprotection of the S-acetyl group on PEG12-SATA can be used for further conjugation with thiol-containing molecules. This allows for the creation of targeted drug delivery systems. For example, PEG12-SATA can be used to link a therapeutic drug to a targeting moiety, such as a specific antibody or ligand, that recognizes a particular cell type. The drug-conjugated molecule can then be delivered specifically to the target cells, improving drug efficacy and reducing side effects [].
Polyethylene glycol 12-S-acetyl-N-hydroxysuccinimide ester, commonly referred to as PEG12-SATA, is a bifunctional compound that incorporates a polyethylene glycol (PEG) chain with a terminal N-hydroxysuccinimide (NHS) ester and a protected thiol group. The NHS ester allows for selective reaction with primary amines, facilitating the formation of stable amide bonds. The S-acetyl group can be deprotected to yield a free thiol, which can participate in further
PEG12-SATA acts as a linker molecule in bioconjugation reactions. The NHS ester group covalently binds to primary amines on biomolecules, while the deprotected thiol group allows for further conjugation with thiol-containing molecules. This enables the attachment of various functional groups, such as drugs, imaging agents, or targeting moieties, to biomolecules for various research applications [].
PEG12-SATA is primarily utilized in bioconjugation and protein modification due to its ability to introduce thiol groups into biomolecules without compromising their activity. The compound enhances the solubility and stability of proteins and peptides, making it valuable in drug delivery systems. Additionally, the formation of stable covalent bonds through amide linkages allows for the precise modification of biomolecules, which is crucial in therapeutic applications .
The synthesis of PEG12-SATA typically involves several steps:
PEG12-SATA finds applications across various fields:
Interaction studies involving PEG12-SATA often focus on its ability to form stable covalent bonds with biomolecules. Research indicates that the introduction of thiol groups via deprotection leads to enhanced interactions with maleimide-containing compounds, allowing for selective crosslinking strategies. These interactions are critical in developing targeted therapies and improving drug delivery systems .
Several compounds share similarities with PEG12-SATA regarding structure and functionality:
Compound Name | Functional Groups | Unique Features |
---|---|---|
N-succinimidyl S-acetylthioacetate | NHS ester, protected thiol | Short-chain spacer; versatile for crosslinking |
Maleimide-activated PEG | Maleimide group | Specifically reacts with free thiols |
Traut's Reagent | Protected thiol | Direct introduction of thiols into proteins |
Sulfhydryl-reactive PEG compounds | Sulfhydryl-reactive groups | Used for specific targeting through thioether bonds |
PEG12-SATA is unique due to its combination of a long PEG spacer and dual reactivity (NHS ester and thiol), making it particularly suitable for complex bioconjugation applications while maintaining protein integrity during modifications .
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate exhibits a molecular formula of C₃₃H₅₉NO₁₇S with a precise molecular weight of 773.88 grams per mole [4] [5]. The compound's structure consists of three distinct functional domains: a terminal N-hydroxysuccinimide ester group, a central polyethylene glycol chain containing twelve ethylene oxide units, and a protected thiol group in the form of an acetylthioacetate moiety [6].
The N-hydroxysuccinimide ester functionality provides selective reactivity toward primary amines, enabling covalent attachment to lysine residues and N-terminal amino groups in proteins [7]. The polyethylene glycol spacer arm contains 39 atoms and spans approximately 46.8 Angstroms in length, contributing to the compound's excellent water solubility and flexibility [5]. The protected thiol group remains chemically inert until deacetylation, allowing for controlled two-step conjugation procedures [8].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 773.88 g/mol | [4] [5] |
Molecular Formula | C₃₃H₅₉NO₁₇S | [4] [5] |
Chemical Abstracts Service Number | 1334169-95-7 | [4] [5] |
Spacer Arm Length | 46.8 Angstroms | [5] |
Polyethylene Glycol Units | 12 | [5] |
Total Spacer Atoms | 39 | [5] |
The compound's three-dimensional conformation in aqueous solution demonstrates significant flexibility due to the polyethylene glycol backbone, which adopts various conformational states through rotation around carbon-oxygen bonds [9]. This flexibility contributes to reduced steric hindrance in bioconjugation reactions compared to rigid crosslinkers [3].
Nuclear magnetic resonance spectroscopy provides comprehensive structural characterization of Polyethylene Glycol 12 Succinimidyl Acetylthioacetate through detection of characteristic proton and carbon signals [10]. The compound exhibits distinctive resonance patterns corresponding to its functional groups, including the N-hydroxysuccinimide ester carbonyls, polyethylene glycol methylene protons, and acetyl thiol protection group [11].
Proton nuclear magnetic resonance analysis reveals characteristic chemical shifts for the polyethylene glycol backbone at approximately 3.6 parts per million for the -OCH₂CH₂O- repeating units [11]. The N-hydroxysuccinimide ester protons appear as a singlet at approximately 2.8 parts per million, while the acetyl protection group displays a distinctive singlet at approximately 2.3 parts per million [11].
Mass spectrometry analysis demonstrates the compound's molecular ion peak at mass-to-charge ratio 773.88, consistent with its calculated molecular weight [12]. Electrospray ionization mass spectrometry provides optimal ionization conditions for this compound, generating predominantly sodium and potassium adduct ions [12]. Fragmentation patterns reveal characteristic losses corresponding to the N-hydroxysuccinimide group (molecular weight 115) and acetyl group (molecular weight 43) [12].
Infrared spectroscopy identifies key functional group vibrations including the N-hydroxysuccinimide ester carbonyl stretch at approximately 1740 wavenumbers and the polyethylene glycol ether stretching vibrations at approximately 1100 wavenumbers [13]. The acetyl thiol protection group contributes a characteristic carbonyl stretch at approximately 1680 wavenumbers [13].
The stability profile of Polyethylene Glycol 12 Succinimidyl Acetylthioacetate demonstrates significant dependence on environmental conditions, particularly temperature, pH, and moisture content [14] [15]. The N-hydroxysuccinimide ester functionality exhibits pH-dependent hydrolysis kinetics, with half-life values of 4 to 5 hours at pH 7.0 and 0°C, decreasing to 10 minutes at pH 8.6 and 4°C [16].
Temperature stability studies reveal that the compound maintains structural integrity when stored at -20°C under desiccated conditions [7] [17]. Thermal degradation analysis indicates that the polyethylene glycol backbone begins decomposition at temperatures below 200°C, with initial decomposition occurring through random chain scission mechanisms [18] [19].
Moisture sensitivity represents a critical stability parameter, as the N-hydroxysuccinimide ester group readily hydrolyzes in the presence of water [20] [21]. The compound requires storage under anhydrous conditions with molecular sieve-treated solvents to prevent degradation [20]. Hydrolysis rates increase exponentially with relative humidity, necessitating desiccant storage containers [21].
Environmental Parameter | Stability Condition | Half-life/Degradation | Reference |
---|---|---|---|
Temperature (Storage) | -20°C | Stable for months | [7] [17] |
Temperature (Thermal) | <200°C | Decomposition onset | [18] [19] |
pH 7.0 at 0°C | Aqueous solution | 4-5 hours | [16] |
pH 8.6 at 4°C | Aqueous solution | 10 minutes | [16] |
Moisture | Anhydrous | Stable | [20] [21] |
Moisture | Humid conditions | Rapid hydrolysis | [20] [21] |
The acetyl thiol protection group demonstrates remarkable stability under normal storage conditions, requiring specific deacetylation reagents such as hydroxylamine hydrochloride for thiol liberation [22]. Deacetylation proceeds optimally at pH 7.2 with hydroxylamine concentrations of 0.1 molar at 37°C for 2 hours [22].
Light sensitivity analysis indicates that the compound shows minimal photodegradation under standard laboratory lighting conditions, though prolonged exposure to ultraviolet radiation may cause structural modifications [23]. Storage in amber containers provides additional protection against photochemical degradation [23].
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate demonstrates distinct advantages compared to shorter and longer chain polyethylene glycol derivatives in terms of solubility, reactivity, and bioconjugation efficiency [24] [25]. Comparison with Polyethylene Glycol 4 Succinimidyl Acetylthioacetate reveals enhanced water solubility and reduced aggregation potential due to the longer polyethylene glycol chain [5].
The twelve-unit polyethylene glycol chain provides optimal balance between solubility enhancement and molecular size constraints [26]. Shorter derivatives such as Polyethylene Glycol 4 Succinimidyl Acetylthioacetate exhibit faster reaction kinetics but reduced solubility benefits, while longer chains such as Polyethylene Glycol 20 Succinimidyl Acetylthioacetate may introduce excessive steric hindrance [5].
Compound | Molecular Weight (g/mol) | Spacer Length (Å) | Solubility Enhancement | Reference |
---|---|---|---|---|
Polyethylene Glycol 4 Succinimidyl Acetylthioacetate | 421.46 | 18.3 | Moderate | [5] |
Polyethylene Glycol 8 Succinimidyl Acetylthioacetate | 597.67 | 32.5 | Good | [5] |
Polyethylene Glycol 12 Succinimidyl Acetylthioacetate | 773.88 | 46.8 | Excellent | [5] |
Polyethylene Glycol 16 Succinimidyl Acetylthioacetate | 950.09 | 61.0 | Excellent | [5] |
Polyethylene Glycol 20 Succinimidyl Acetylthioacetate | 1126.30 | 75.5 | Maximum | [5] |
Reactivity comparisons demonstrate that Polyethylene Glycol 12 Succinimidyl Acetylthioacetate maintains optimal N-hydroxysuccinimide ester reactivity while providing superior conjugate solubility compared to shorter chain analogs [27]. The compound's intermediate chain length minimizes steric hindrance effects that can reduce coupling efficiency in longer polyethylene glycol derivatives [26].
Biocompatibility assessments indicate that the twelve-unit polyethylene glycol chain provides excellent compatibility with biological systems while avoiding the potential immunogenicity associated with very high molecular weight polyethylene glycol derivatives [24]. The compound demonstrates superior pharmacokinetic enhancement compared to shorter polyethylene glycol chains while maintaining acceptable clearance characteristics [25].